An In-depth Technical Guide to the Chemical Properties of Myristic Anhydride
An In-depth Technical Guide to the Chemical Properties of Myristic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Myristic anhydride, also known as tetradecanoic anhydride, is a fatty acid anhydride derived from myristic acid. It serves as a valuable reagent in organic synthesis, particularly in the fields of drug delivery, proteomics, and biomaterial science. Its ability to introduce a C14 acyl chain allows for the modification of molecules to enhance their lipophilicity, membrane-binding properties, and biological activity. This guide provides a comprehensive overview of the chemical properties of myristic anhydride, including its physical characteristics, reactivity, spectral data, and key applications, presented in a format tailored for scientific professionals.
Physicochemical Properties
Myristic anhydride is a white to almost white crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₄O₃ | [2] |
| Molecular Weight | 438.73 g/mol | [2] |
| CAS Number | 626-29-9 | [2] |
| Appearance | White to almost white powder to crystal | |
| Melting Point | 53-55 °C | |
| Boiling Point | >250 °C at 10 mmHg | |
| Solubility | Insoluble in water. Soluble in organic solvents such as toluene, benzene, ethanol, and ether.[3][4] | |
| Purity | Typically available in ≥95% purity. |
Spectral Data
The structural identification of myristic anhydride and its reaction products is routinely accomplished using various spectroscopic techniques.
| Technique | Characteristic Peaks/Shifts |
| FT-IR (Infrared Spectroscopy) | Characteristic strong C=O stretching vibrations for the anhydride group are expected around 1818 cm⁻¹ and 1750 cm⁻¹. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | - δ ~2.46 ppm (triplet, 4H, -CH₂-C=O) - δ ~1.63 ppm (multiplet, 4H, -CH₂-CH₂-C=O) - δ ~1.25 ppm (multiplet, 40H, -(CH₂)₁₀-) - δ ~0.88 ppm (triplet, 6H, -CH₃) |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | - δ ~168 ppm (C=O) - δ ~34 ppm (-CH₂-C=O) - δ ~32 ppm (-CH₂) - δ ~29 ppm (-(CH₂)ₙ-) - δ ~25 ppm (-CH₂-CH₂-C=O) - δ ~23 ppm (-CH₂-CH₃) - δ ~14 ppm (-CH₃) |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 438.7. Common fragmentation patterns would involve cleavage of the acyl groups. |
Chemical Reactivity and Experimental Protocols
Myristic anhydride is a reactive acylating agent, readily participating in nucleophilic acyl substitution reactions. Its reactivity is primarily centered around the anhydride functional group.
Hydrolysis
Myristic anhydride reacts with water to form two equivalents of myristic acid. This reaction is generally slow at room temperature but is accelerated by heat and the presence of acids or bases.
Experimental Protocol: Hydrolysis of Myristic Anhydride
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Materials: Myristic anhydride, deionized water, and a suitable organic solvent (e.g., tetrahydrofuran, THF).
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Procedure:
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Dissolve a known quantity of myristic anhydride in THF in a round-bottom flask.
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Add a stoichiometric excess of deionized water to the solution.
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Stir the reaction mixture at room temperature or gently heat to increase the rate of hydrolysis.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy, observing the disappearance of the anhydride peak and the appearance of the carboxylic acid peak.
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Upon completion, the myristic acid can be isolated by removing the solvent under reduced pressure.
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Esterification
Myristic anhydride reacts with alcohols in the presence of a base catalyst, such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N), to form myristate esters and myristic acid.[5] This reaction is a common method for introducing the myristoyl group onto molecules containing hydroxyl functionalities.
Experimental Protocol: Synthesis of a Myristate Ester
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Materials: Myristic anhydride, an alcohol, 4-dimethylaminopyridine (DMAP, catalytic amount), and a dry aprotic solvent (e.g., dichloromethane, CH₂Cl₂).
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Procedure:
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Dissolve the alcohol in dry CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add a catalytic amount of DMAP to the solution.
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In a separate flask, dissolve myristic anhydride (typically 1.0-1.2 equivalents) in dry CH₂Cl₂.
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Add the myristic anhydride solution dropwise to the alcohol solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for a specified time (e.g., 4-12 hours), monitoring the reaction by TLC.[5]
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Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts.
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The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by column chromatography.
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Amidation
Myristic anhydride reacts with primary and secondary amines to form N-substituted myristamides and myristic acid. This reaction is a key step in the N-myristoylation of peptides.[6]
Experimental Protocol: N-Myristoylation of a Peptide
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Materials: Myristic anhydride, a peptide with a free N-terminal amine, a base (e.g., triethylamine, Et₃N), and a suitable solvent (e.g., dichloromethane, CH₂Cl₂).
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Procedure:
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Dissolve the peptide in the chosen solvent.
-
Add a slight excess of a base, such as triethylamine (typically 2 equivalents), to deprotonate the N-terminal ammonium salt.[5]
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Add myristic anhydride (typically 1.0-1.2 equivalents) to the reaction mixture.
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Stir the reaction at room temperature for a designated period, monitoring for completion by HPLC or mass spectrometry.
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The resulting N-myristoylated peptide can be purified using standard peptide purification techniques, such as reverse-phase HPLC.
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Stability and Storage
Myristic anhydride is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis. For long-term storage, temperatures below 15°C are recommended.
Applications in Research and Development
Myristic anhydride's primary utility lies in its ability to introduce the myristoyl group into various molecules, thereby modifying their properties for specific applications.
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Drug Delivery: Myristoylation can increase the lipophilicity of drugs, enhancing their ability to cross cell membranes and improving their pharmacokinetic profiles.
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Proteomics and Cell Biology: It is used for the N-myristoylation of peptides and proteins, a crucial post-translational modification that can influence protein localization, function, and interaction with membranes.[7]
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Biomaterials: The incorporation of myristoyl chains into polymers can alter their physical properties, such as hydrophobicity and self-assembly characteristics.[6]
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Cationic Lipid Synthesis: Myristic anhydride is a key reagent in the synthesis of cationic lipids, which are important components of non-viral gene delivery systems.[5]
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving myristic anhydride.
Caption: Workflow for the N-myristoylation of a peptide.
Caption: Synthesis of a cationic lipid using myristic anhydride.
